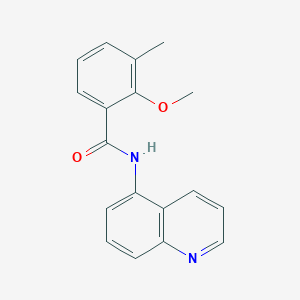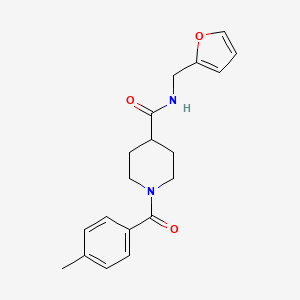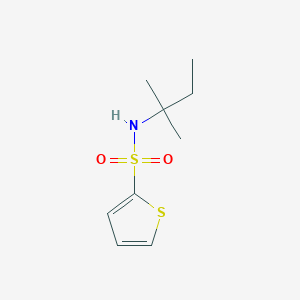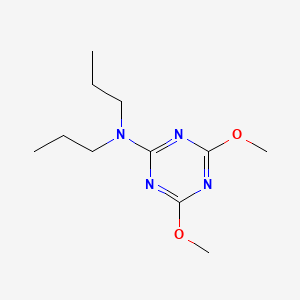
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide, also known as MMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MMQ is a quinoline derivative that has been synthesized using various methods and is known for its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide is not fully understood. However, it has been suggested that 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been found to have various biochemical and physiological effects. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In addition, 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to have neuroprotective effects against oxidative stress-induced neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in lab experiments is its ability to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide also has neuroprotective effects against oxidative stress-induced neurotoxicity. However, one of the limitations of using 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in scientific research. One possible direction is the development of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide needs to be further elucidated to fully understand its potential therapeutic applications.
Métodos De Síntesis
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-methylquinoline-2,4(1H,3H)-dione with 2-amino-4-methoxybenzoic acid in the presence of a suitable coupling agent. The resulting product is then treated with an acid to obtain 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide. Another method involves the reaction of 3-methyl-2-quinolinone with 2-amino-4-methoxybenzoic acid in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been widely used in various scientific research applications, including cancer research, neuroprotection, and inflammation. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been found to have anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to have neuroprotective effects against oxidative stress-induced neurotoxicity. In addition, 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-3-7-14(17(12)22-2)18(21)20-16-10-4-9-15-13(16)8-5-11-19-15/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHBAVAJRAOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3-methyl-N-(quinolin-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)
![4-amino-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5851425.png)
![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)

![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)



